N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide
Description
N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide is a spirocyclic compound featuring a pyrazolo-oxazine core fused with a piperidine ring. Its structure has been confirmed via NMR spectroscopy and X-ray crystallography, with elemental analysis supporting the molecular formula C₁₃H₂₀N₄O₂ (mol. weight: 264.33 g/mol) . The compound’s spiro architecture and dimethyl carboxamide substituents contribute to its unique physicochemical properties, including solubility and metabolic stability. It is primarily utilized in medicinal chemistry research as a scaffold for targeting central nervous system (CNS) receptors or ion channels due to its structural rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-16(2)12(18)11-7-10-8-19-13(9-17(10)15-11)3-5-14-6-4-13/h7,14H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAWKFNLGRPEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN2CC3(CCNCC3)OCC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and research findings.
Chemical Structure
The compound features a unique spiro structure that combines a piperidine ring with a dihydropyrazolo-oxazine moiety. The structural formula can be represented as follows:
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly in the context of Hepatitis B Virus (HBV) infections. It has been shown to interfere with the viral life cycle by targeting specific enzymes involved in replication .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis in cancer cells by activating intrinsic pathways .
- Neuroprotective Properties : Some research points to neuroprotective effects, potentially beneficial in neurodegenerative diseases. The compound may modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Case Studies and Research Findings
Pharmacological Applications
This compound is being investigated for various therapeutic applications:
- Antiviral Therapy : Its potential use in treating HBV-related diseases is under exploration, with ongoing clinical trials assessing efficacy and safety.
- Cancer Treatment : The cytotoxic properties make it a candidate for development as an anticancer agent. Research is ongoing to elucidate its mechanism and optimize its efficacy against specific cancer types.
- Neurological Disorders : Given its neuroprotective properties, there is interest in its application for treating conditions like Alzheimer's and Parkinson's disease.
Scientific Research Applications
ERK Inhibition
Recent studies have identified N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide as a potent inhibitor of the extracellular signal-regulated kinase (ERK) pathway. This pathway plays a crucial role in cell proliferation and survival, making it a significant target for cancer therapies. The compound's ability to inhibit ERK can potentially lead to reduced tumor growth and improved outcomes in cancers that are driven by aberrant ERK signaling .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies demonstrated that this compound exhibited significant antiviral activity by interfering with viral replication mechanisms. This positions the compound as a promising candidate for developing therapies aimed at treating HBV infections and related diseases .
Anticancer Properties
Research has shown that derivatives of this compound possess anticancer properties. In particular, studies focused on its efficacy against various cancer cell lines indicated that it could induce apoptosis and inhibit cell proliferation. These findings suggest that the compound may serve as a lead structure for designing new anticancer agents targeting specific molecular pathways involved in tumorigenesis .
Summary of Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Oxazine Cores
Key Structural Differences :
- Spiro vs.
- Substituent Effects: The dimethyl carboxamide group in the target compound contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in ) or tertiary amines (e.g., octahydropyrazino-oxazines in ), influencing solubility and target binding.
- Saturation: Partial saturation (4,7-dihydro) in the target compound may reduce metabolic oxidation compared to fully saturated octahydropyrazino-oxazines .
Pharmacokinetic and Pharmacodynamic Comparisons
- ROMK Inhibitors: Octahydropyrazino[2,1-c][1,4]oxazine-based ROMK inhibitors exhibit improved oral bioavailability (F > 50%) and selectivity (>1000-fold over related ion channels) due to their scaffold’s rigidity and polar surface area . The target compound’s spiro system may offer similar advantages but lacks published data on ion channel selectivity.
- CNS Activity: 3-Phenyloctahydropyrido-oxazines demonstrate sedative effects at 10 mg/kg (mouse models) via GABAergic modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
